molecular formula C25H29N3O2 B195250 N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide CAS No. 141745-71-3

N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide

Cat. No. B195250
CAS RN: 141745-71-3
M. Wt: 403.5 g/mol
InChI Key: YRCWDKATYITJDZ-UHFFFAOYSA-N
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Description

“N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide” is a chemical compound . It is also known as “Methyl ( (2’-cyano- [1,1’-biphenyl]-4-yl)methyl)-L-valinate hydrochloride” with a CAS Number of 482577-59-3 .


Molecular Structure Analysis

The molecular formula of this compound is C20H22N2O2 . The InChI code is 1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H/t19-;/m0./s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.87 . It is a solid at room temperature and should be stored in an inert atmosphere . The compound has a predicted boiling point of 477.9±45.0 °C and a predicted pKa of 6.10±0.40 .

Scientific Research Applications

Pharmaceutical Research

This compound is primarily used in pharmaceutical research as an intermediate for the synthesis of sartan group drugs . These drugs are known for their application in treating hypertension. The compound’s structure allows for the creation of various sartan derivatives, which can be optimized for better efficacy and reduced side effects in antihypertensive medications.

Mechanism of Action

The compound is an intermediate in the preparation of angiotensin II type 1 receptor antagonists . Angiotensin II type 1 receptor antagonists are often used in the treatment of hypertension and other cardiovascular disorders.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[[4-(2-cyanophenyl)phenyl]methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-2-3-10-23(29)28-25(15-6-7-16-25)24(30)27-18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCWDKATYITJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635349
Record name N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide

CAS RN

141745-71-3
Record name N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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